molecular formula C16H12O2 B14323015 5-(1H-Inden-3-yl)-2H-1,3-benzodioxole CAS No. 112305-24-5

5-(1H-Inden-3-yl)-2H-1,3-benzodioxole

Katalognummer: B14323015
CAS-Nummer: 112305-24-5
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: FSAJGBTVRREKPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1H-Inden-3-yl)-2H-1,3-benzodioxole is an organic compound that features a fused ring system combining an indene moiety with a benzodioxole structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Inden-3-yl)-2H-1,3-benzodioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with benzodioxole precursors in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of catalysts and reaction conditions is crucial to achieving efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-Inden-3-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-(1H-Inden-3-yl)-2H-1,3-benzodioxole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism by which 5-(1H-Inden-3-yl)-2H-1,3-benzodioxole exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(3H-inden-1-yl)-1,3-benzodioxole
  • 3-(1H-inden-3-yl)propanoic acid

Uniqueness

5-(1H-Inden-3-yl)-2H-1,3-benzodioxole is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Eigenschaften

CAS-Nummer

112305-24-5

Molekularformel

C16H12O2

Molekulargewicht

236.26 g/mol

IUPAC-Name

5-(3H-inden-1-yl)-1,3-benzodioxole

InChI

InChI=1S/C16H12O2/c1-2-4-13-11(3-1)5-7-14(13)12-6-8-15-16(9-12)18-10-17-15/h1-4,6-9H,5,10H2

InChI-Schlüssel

FSAJGBTVRREKPF-UHFFFAOYSA-N

Kanonische SMILES

C1C=C(C2=CC=CC=C21)C3=CC4=C(C=C3)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.